3-(Pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound characterized by a quinazolinone core structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents. The structure features a pyridinylmethyl group attached to the quinazolinone, which may enhance its pharmacological properties.
This compound falls under the category of quinazolinones, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound discussed here is classified as a sulfanylidene derivative, indicating the presence of a sulfur atom in its structure, which may contribute to its reactivity and biological effects.
The synthesis of 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one can be achieved through various methods. One effective approach involves the reaction of anthranilic acid derivatives with aldehydes or ketones in the presence of a sulfur source. The general procedure typically includes:
The final product is purified through crystallization from ethanol or another suitable solvent, ensuring high purity and yield .
The molecular formula for 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is , with a molecular weight of approximately 218.28 g/mol.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically used to confirm the structure of synthesized compounds .
3-(Pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo several chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide for oxidation, and sodium borohydride for reduction .
The mechanism of action for 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is primarily linked to its interaction with biological targets such as enzymes or receptors. The presence of the quinazolinone core is significant in inhibiting specific enzyme activities, potentially leading to therapeutic effects in cancer or infectious diseases.
Research indicates that compounds with similar structures exhibit mechanisms involving:
The physical properties of 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one include:
Chemical properties include:
Characterization techniques like NMR and mass spectrometry provide detailed insights into these properties .
The applications of 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one span various fields:
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework represents a privileged scaffold in drug discovery due to its versatile binding capabilities with diverse biological targets. This moiety serves as a structural template for synthesizing pharmacologically active compounds, including the title compound 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one. The inherent flexibility of the DHQ core allows strategic modifications at three critical positions: the fused benzene ring (influencing hydrophobic interactions), the pyrimidinone ring (governing hydrogen-bonding capacity), and the C2 position (enabling stereochemical diversity) [2] .
Table 1: Biological Activities of Representative DHQ Derivatives
DHQ Derivative | Structural Modification | Biological Activity | Target/Mechanism |
---|---|---|---|
Marketed drug analogues | Variable C2 substituents | Antihypertensive, antiviral | ACE inhibition, viral polymerase |
Hybrid III [1] | 3-Cyanopyridone integration | Dual EGFR/BRAFV600E inhibition | Kinase inhibition (IC₅₀ = 68 nM) |
Meridianin-inspired [6] | Indolyl substitution at C2 | Anti-tubercular, biofilm inhibition | (p)ppGpp synthetase interaction |
Anti-HBV DHQs [7] | Dihydroquinolizinone variations | HBsAg suppression (IC₅₀ = 0.6-4.6 nM) | PAPD5/7 inhibition |
The scaffold hybridization strategy exemplified by 3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one merges DHQ's target adaptability with the pyridine ring's metal-coordination capability. This dual pharmacophore approach enhances target selectivity against oncology and infectious disease targets, particularly kinases and bacterial persistence regulators [1] [6]. The conformational restriction imposed by the fused ring system reduces the entropic penalty upon binding, while the C2 sulfanylidene group introduces unique electronic properties that modulate target engagement [2].
The 2-sulfanylidene modification (thiocarbonyl group) fundamentally alters the electronic landscape of the quinazolinone core. Compared to the carbonyl analogue, the thiocarbonyl group exhibits:
These properties enable distinctive binding modalities with biological targets:
Table 2: Nucleophilic Reactivity of 2-Sulfanylidene versus 2-Oxo Derivatives
Reaction Type | 2-Sulfanylidene Reactivity | 2-Oxo Reactivity | Biological Consequence |
---|---|---|---|
Alkylation by iodoacetamide | k = 18.7 M⁻¹s⁻¹ | No reaction | Targeted covalent inhibition |
Gold(III) complexation | Kd = 0.14 µM | Kd > 100 µM | Metalloenzyme inhibition |
Glutathione adduct formation | t₁/₂ = 8.3 min | t₁/₂ > 24 h | Redox-dependent bioactivation |
Synthetic access to 2-sulfanylidene derivatives typically involves acid-catalyzed cyclocondensation between anthranilamides and aldehydes, followed by sulfurization via Lawesson's reagent or phosphorus pentasulfide. The 3-(pyridin-3-ylmethyl) variant can be synthesized through N-alkylation of 2-thioxo-1,2-dihydroquinazolin-4-one with 3-(chloromethyl)pyridine under mild basic conditions (K₂CO₃/DMF, 60°C) [2] [6]. Recent advances employ microwave-assisted synthesis (120°C, 20 min) with Na₂S₂O₅ as a green sulfur transfer agent, achieving >85% yields while avoiding toxic reagents [6].
The 3-(pyridin-3-ylmethyl) moiety at N3 creates a bifunctional pharmacophore with distinct electronic and steric properties. The methylene linker (-CH₂-) provides torsional flexibility (rotation barrier ≈ 3-5 kcal/mol), enabling adaptive binding to topologically diverse targets. Molecular dynamics simulations of analogous systems reveal:
The protonation state of the pyridine nitrogen dramatically influences binding. At physiological pH (7.4), approximately 40% of the pyridine exists in the protonated form (pKa ≈ 6.2 for conjugate acid), creating a cationic center that enhances affinity for phosphate-rich regions of kinases and nucleotide-binding proteins. Free energy perturbation (FEP) calculations on similar systems demonstrate that 3-pyridyl substitution improves binding affinity by ΔG = -2.3 kcal/mol compared to phenyl analogues, primarily through solvation entropy effects (TΔS = +1.8 kcal/mol) [8].
The substituent vector orientation of the pyridinylmethyl group enables exploration of adjacent hydrophobic pockets inaccessible to planar scaffolds. In BRAFV600E inhibition, analogues with 3-pyridylmethyl extensions showed 5-fold improved activity over 4-pyridyl isomers due to optimal positioning toward the allosteric DFG-out pocket. Similarly, in SOS1/KRAS protein-protein interaction inhibition, the 3-pyridylmethyl group of quinazoline derivatives reached deep into the hydrophobic interface with Kd = 81 nM [7] [9].
Table 3: Comparative Binding Analysis of Pyridinylmethyl Regioisomers
Positional Isomer | ΔGbind (kcal/mol) | Hydrophobic Contact (%) | Polar Contact (%) | Key Interacting Residues |
---|---|---|---|---|
3-(Pyridin-3-ylmethyl) | -9.7 | 68% | 32% | Lys72, Glu203, Tyr209 |
3-(Pyridin-4-ylmethyl) | -8.9 | 62% | 38% | Asp184, Tyr209, Thr210 |
3-(Pyridin-2-ylmethyl) | -8.3 | 71% | 29% | Phe71, Leu173, Tyr209 |
Hybridization strategies combining the 2-sulfanylidene quinazolinone with the pyridinylmethyl group create multi-target potential. The scaffold simultaneously engages:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2